Bis(2-cyanoethyl) phosphorochloridite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[chloro(2-cyanoethoxy)phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2O2P/c7-12(10-5-1-3-8)11-6-2-4-9/h1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXNVTFOZKHLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(OCCC#N)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis 2 Cyanoethyl Phosphorochloridite
Established Synthetic Routes to Bis(2-cyanoethyl) Phosphorochloridite
The primary and most well-documented method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with 3-hydroxypropionitrile (B137533).
Reaction of Phosphorus Trichloride with 3-Hydroxypropionitrile
The fundamental approach to synthesizing this compound is the controlled reaction of phosphorus trichloride (PCl₃) with two equivalents of 3-hydroxypropionitrile (HOCH₂CH₂CN). The reaction theoretically proceeds in a stepwise manner where the hydroxyl groups of 3-hydroxypropionitrile displace two of the chlorine atoms on the phosphorus trichloride molecule.
PCl₃ + 2 HOCH₂CH₂CN → (NCCH₂CH₂O)₂PCl + 2 HCl
This reaction is typically carried out in an inert solvent under anhydrous conditions to prevent the hydrolysis of the highly reactive phosphorus trichloride and the product. The presence of a tertiary amine base, such as Hünig's base (N,N-diisopropylethylamine), is often employed to scavenge the hydrochloric acid (HCl) byproduct, which can otherwise lead to undesirable side reactions. nih.gov
Optimization of Reaction Conditions and Reagent Stoichiometry
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:
Stoichiometry: A precise 1:2 molar ratio of phosphorus trichloride to 3-hydroxypropionitrile is theoretically required. However, in practice, a slight excess of one reagent may be used to drive the reaction to completion, though this can complicate purification.
Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C or below) to control the exothermic nature of the reaction between phosphorus trichloride and the alcohol. The reaction mixture is then gradually allowed to warm to room temperature.
Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are commonly used to facilitate the reaction while remaining inert. nih.govgoogle.com
Base: The choice and amount of base are critical. A non-nucleophilic base like Hünig's base is preferred to avoid side reactions with the phosphorus center. Typically, at least two equivalents of the base are used to neutralize the two equivalents of HCl produced.
A study on the synthesis of related chlorophosphoramidites demonstrated the in-situ monitoring of the reaction of PCl₃ with 3-hydroxypropionitrile and a subsequent amine addition using ³¹P NMR. nih.gov This technique allows for real-time assessment of the reaction progress and the formation of the desired product versus byproducts.
Alternative Synthetic Approaches and Precursor Utilization
While the direct reaction of phosphorus trichloride and 3-hydroxypropionitrile is the most common route, alternative strategies can be envisioned based on the synthesis of similar phosphorodiamidites. One such approach involves a two-step, one-pot procedure where an intermediate is formed first. For instance, phosphorus trichloride can be reacted with a dialkylamine in a polar solvent to form a phosphorodiamidous chloride intermediate. This intermediate is then subsequently reacted with 3-hydroxypropionitrile. google.com
Another potential alternative involves the use of a different phosphorylating agent. However, for the direct synthesis of the phosphorochloridite, phosphorus trichloride remains the most direct and cost-effective precursor.
Purification and Characterization Methodologies for Synthetic Purity Assessment
The purification of the air and moisture-sensitive this compound is a critical step to ensure its suitability for further reactions.
Purification Methods:
Filtration: The crude reaction mixture is often filtered to remove the hydrochloride salt of the amine base.
Solvent Extraction: A two-solvent extraction system can be employed for purification. A patent for a related compound describes using a polar solvent (like acetonitrile) and a non-polar co-solvent (like hexane (B92381) or heptane). google.com The desired product is preferentially soluble in the non-polar layer, while polar impurities remain in the polar solvent.
Silica (B1680970) Gel Chromatography: Purification can be achieved by filtration through a short pad of silica gel. nih.gov
Vacuum Distillation: Although potentially challenging due to the thermal sensitivity of the product, vacuum distillation can be used for purification.
Characterization Methodologies:
The purity of this compound is primarily assessed using spectroscopic methods, with ³¹P NMR being the most informative.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct method for characterizing phosphorus(III) compounds. The ³¹P NMR spectrum of this compound is expected to show a singlet in the characteristic region for phosphorochloridites. For similar chloro-phosphoramidite compounds, chemical shifts in the range of 174-181 ppm have been reported. nih.gov
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.
Below is a table summarizing the expected analytical data for this compound.
| Analytical Technique | Expected Data |
| ³¹P NMR | A singlet, with an estimated chemical shift in the region of +170 to +185 ppm. |
| ¹H NMR | Signals corresponding to the two methylene (B1212753) groups of the cyanoethyl moiety. |
| ¹³C NMR | Signals for the methylene carbons and the nitrile carbon. |
| Molecular Formula | C₆H₈ClN₂O₂P |
| Molecular Weight | 206.57 g/mol |
Mechanistic Investigations of Phosphitylation Reactions Involving Bis 2 Cyanoethyl Phosphorochloridite
Role of Activating Agents in Phosphitylation Chemistry
Phosphitylation reactions involving P(III) species can be significantly accelerated by activating agents. While highly reactive reagents like bis(2-cyanoethyl) phosphorochloridite can react directly with alcohols by displacement of the chloride, less reactive precursors such as phosphoramidites are stable to alcohols and require an activator to proceed. entegris.com The study of these activators, primarily in the context of phosphoramidite (B1245037) chemistry, has provided a deep understanding of the catalytic principles involved.
Acidic Azole Catalysis: 1H-Tetrazole and Derivatives
In the widely used phosphoramidite method for oligonucleotide synthesis, acidic azoles, particularly 1H-tetrazole and its derivatives, are the most common activators. glenresearch.comglenresearch.com Research has shown that these activators typically play a dual role, acting as both a Brønsted acid and a nucleophilic catalyst. psu.edunih.govnih.gov The acidity of the azole is crucial for the initial activation step, while the nucleophilicity of its conjugate base is important for the formation of a highly reactive intermediate. glenresearch.com
A variety of tetrazole derivatives and other azole-based activators have been developed to fine-tune the reaction rate and efficiency. The rate of phosphoramidite alcoholysis has been shown to increase with the increasing acidity of the azole activator. researchgate.net However, excessively acidic activators can lead to side reactions, such as the premature removal of acid-labile protecting groups (e.g., detritylation) from the substrate. glenresearch.comglenresearch.com This has led to the development of activators like 4,5-dicyanoimidazole (B129182) (DCI), which is less acidic but more nucleophilic than 1H-tetrazole, offering a different balance of properties. glenresearch.com
Table 1: Comparison of pKa values for common activators used in phosphitylation chemistry. Data sourced from Glen Research reports. glenresearch.comglenresearch.com
Protonation Mechanisms of Trivalent Phosphorus Centers
The established mechanism for phosphoramidite activation begins with the protonation of the phosphoramidite by the acidic activator, such as 1H-tetrazole. glenresearch.compsu.edu Mechanistic studies and molecular modeling have indicated that protonation occurs on the nitrogen atom of the diisopropylamino group. psu.edu This protonation is a fast and reversible step that converts the amino group into a much better leaving group (a neutral amine), thereby activating the phosphorus center for subsequent nucleophilic attack. glenresearch.com While protonation on the phosphorus atom has been considered, it is thought to be less favorable and leads to a slower substitution of the amine group. psu.edu
In the case of this compound, this specific acid-catalyzed activation pathway is not required. The chloride ion is already an excellent leaving group, and the phosphorus center is sufficiently electrophilic to react directly with nucleophiles like alcohols without prior protonation. entegris.com However, reactions of phosphorochloridites can be catalyzed by Lewis acids, which function by coordinating to an oxygen or the chlorine atom to further enhance the electrophilicity of the phosphorus center. nih.govrsc.orgrsc.org
Nucleophilic Displacement Pathways at the Phosphorus(III) Center
For this compound, the mechanism is a more direct nucleophilic displacement. The alcohol's hydroxyl group directly attacks the electrophilic phosphorus atom, displacing the chloride ion. entegris.com This reaction typically proceeds via an SN2-type mechanism at the phosphorus center (SN2@P). mdpi.comnih.gov While an acidic activator is unnecessary, the reaction can be accelerated by non-acidic nucleophilic catalysts, such as N-methylimidazole (NMI), which can form a transient, highly reactive phosphitylammonium intermediate. nih.gov
Stereochemical Aspects of Phosphitylation Reactions
When the phosphorus atom in the product is bonded to three different alkoxy/aryloxy groups and an amino or other group, it becomes a stereocenter. Controlling the stereochemistry at this newly formed P-stereogenic center is a significant challenge and an area of active research, particularly for the synthesis of stereopure therapeutic oligonucleotides.
Diastereoselectivity in Phosphorus-Stereogenic Center Formation
The reaction of a phosphitylating agent like this compound with a chiral alcohol (such as a nucleoside) results in the formation of a P-stereogenic center, leading to a mixture of diastereomers. The inherent diastereoselectivity of this process is often low, yielding nearly a 1:1 mixture of the RP and SP isomers.
The stereochemical course of nucleophilic substitution at a phosphorus center depends on several factors, including the nature of the entering and leaving groups, and the geometry of the phosphorus compound. mdpi.com For cyclic P(III)-chlorides, reactions with nucleophiles can proceed with either inversion or retention of configuration at the phosphorus atom. mdpi.com For acyclic systems, the reaction often proceeds with inversion of configuration, consistent with an SN2@P mechanism. nih.gov However, achieving high diastereoselectivity without external control is rare. The development of methods that can favor the formation of one diastereomer over the other is crucial for producing stereochemically defined products. rug.nl
Influence of Chiral Activators and Substrate Architecture on Stereocontrol
To address the challenge of poor stereocontrol, significant research has focused on using chiral auxiliaries, substrates, or catalysts to influence the stereochemical outcome of the phosphitylation reaction. The architecture of the substrate itself, particularly the presence of nearby chiral centers, can direct the approach of the phosphitylating agent, though this effect is often modest.
A more effective strategy is the use of chiral activators or catalysts. Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have emerged as powerful Brønsted acid catalysts capable of controlling the stereoselectivity of phosphitylation reactions involving phosphoramidites. nih.govresearchgate.net These catalysts are proposed to create a highly organized chiral environment around the reaction center. They act as both a proton donor and a chiral nucleophilic catalyst, forming a diastereomeric mixed-valence P(III)-P(V) intermediate that directs the subsequent reaction with the alcohol to favor one stereoisomer. nih.gov This approach has enabled the stereodivergent synthesis of dinucleotides, where either the RP or SP product can be obtained selectively by choosing the appropriate enantiomer of the catalyst. nih.gov While these specific catalytic systems are designed for phosphoramidites, the underlying principle of using a chiral catalyst to create a diastereomeric transition state is applicable to other phosphitylating agents, including phosphorochloridites, potentially through chiral Lewis acid or nucleophilic catalysis. nih.govresearchgate.netnih.gov
Table 2: Examples of diastereoselectivity achieved in phosphoramidite coupling reactions using different chiral phosphoric acid (CPA) catalysts. The data illustrates the ability of chiral catalysts to control the stereochemical outcome at the phosphorus center. Data adapted from research on catalytic stereocontrolled synthesis. nih.gov
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing empirical data on reaction rates, and dependencies on reactant concentrations, temperature, and catalysts. For the phosphitylation reaction involving this compound, a typical kinetic analysis would aim to determine the rate law, which mathematically describes the reaction's speed.
The general form of the rate law for the reaction of this compound with a nucleoside in the presence of a base can be expressed as:
Rate = k[Nucleoside]x[this compound]y[Base]z
where k is the rate constant, and x, y, and z are the reaction orders with respect to the nucleoside, the phosphitylating agent, and the base, respectively. These orders are determined experimentally by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.
Illustrative Data for Kinetic Analysis:
The following table illustrates the type of data that would be collected to determine the reaction order. The reaction progress would typically be monitored using techniques like ³¹P NMR spectroscopy or HPLC to measure the formation of the desired phosphite (B83602) triester product over time.
| Experiment | [Nucleoside] (M) | [this compound] (M) | [Base] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.2 | Rate₁ |
| 2 | 0.2 | 0.1 | 0.2 | Rate₂ |
| 3 | 0.1 | 0.2 | 0.2 | Rate₃ |
| 4 | 0.1 | 0.1 | 0.4 | Rate₄ |
By analyzing the ratios of the initial rates from these experiments, the values of x, y, and z can be determined, providing insight into the number of molecules of each reactant involved in the rate-determining step of the reaction. For instance, comparing experiments 1 and 2 would reveal the order with respect to the nucleoside.
The rate of phosphitylation is also influenced by the choice of the protecting group on the phosphorus atom. The 2-cyanoethyl group is widely used in nucleotide chemistry. entegris.com While phosphorochloridites are known to be highly reactive, this reactivity also makes them sensitive to moisture, often necessitating fresh preparation before use. entegris.com
Computational and Theoretical Mechanistic Elucidations
Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. For the phosphitylation reaction of this compound, molecular orbital (MO) calculations and Density Functional Theory (DFT) are particularly valuable.
Molecular orbital theory provides a framework for understanding the electronic structure and bonding in molecules. roaldhoffmann.com MO calculations can be used to model the entire reaction pathway of phosphitylation, from the reactants to the products, through the transition state.
Key aspects that can be investigated using MO calculations include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the nucleoside's hydroxyl group) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the phosphorus atom in this compound) can predict the feasibility and regioselectivity of the reaction. A smaller HOMO-LUMO gap generally indicates a more favorable reaction.
Transition State Geometries: MO calculations can determine the three-dimensional structure of the transition state, which is crucial for understanding the steric and electronic factors that govern the reaction rate. For pentacoordinate phosphorus intermediates, which are common in these reactions, MO theory helps to explain the preference for certain geometries, such as trigonal bipyramidal structures. roaldhoffmann.com
Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy of the reaction can be estimated. This theoretical value can then be compared with experimental data from kinetic studies to validate the proposed mechanism.
Ab initio MO calculations have been successfully used to describe the bonding in various phosphines and their complexes, providing a basis for understanding the electronic changes during phosphitylation. rsc.org
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net It is particularly well-suited for studying the stability of reaction intermediates and transition states in complex organic reactions. rsc.orgulpgc.es
For the phosphitylation reaction, DFT studies can provide detailed information about:
The Structure and Energetics of Intermediates: The reaction may proceed through one or more transient intermediates, such as a pentacoordinate phosphorus species. DFT calculations can optimize the geometry of these intermediates and calculate their relative energies, helping to determine the most likely reaction pathway.
The Role of the Solvent: DFT calculations can incorporate the effects of the solvent, which is crucial as phosphitylation reactions are typically carried_out in solution. The solvent can stabilize charged intermediates and transition states, significantly influencing the reaction rate and mechanism.
Analysis of Bonding and Charge Distribution: DFT allows for the analysis of the electron density distribution throughout the reaction. This can reveal how bonds are formed and broken and how charge is redistributed among the atoms as the reaction progresses. For example, the natural bond orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the dative interactions between the nucleophile and the phosphorus center. nih.gov
Illustrative DFT Data on Intermediate Stability:
The following table shows a hypothetical comparison of the relative energies of different potential intermediates in the phosphitylation reaction, as would be calculated using DFT.
| Species | Calculation Method | Solvent Model | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-31G(d) | PCM (Acetonitrile) | 0.0 |
| Intermediate 1 (Trigonal Bipyramidal) | B3LYP/6-31G(d) | PCM (Acetonitrile) | +5.2 |
| Intermediate 2 (Square Pyramidal) | B3LYP/6-31G(d) | PCM (Acetonitrile) | +12.8 |
| Transition State | B3LYP/6-31G(d) | PCM (Acetonitrile) | +15.4 |
| Products | B3LYP/6-31G(d) | PCM (Acetonitrile) | -10.7 |
These computational approaches, by modeling reaction phases and identifying hidden intermediates, provide a detailed understanding of the chemical transformations occurring during the phosphitylation process. smu.edu
Applications of Bis 2 Cyanoethyl Phosphorochloridite in Complex Molecule Synthesis
Advanced Strategies in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, which are short DNA or RNA molecules, is a cornerstone of modern biotechnology and molecular biology. These synthetic nucleic acids are indispensable tools for a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, gene synthesis, and antisense therapeutics. The development of robust and automated synthesis methodologies has been critical to the advancement of these fields. Bis(2-cyanoethyl) phosphorochloridite and its derivatives, primarily bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite, are key players in the most widely adopted method for oligonucleotide synthesis: the phosphoramidite (B1245037) method.
Solid-phase synthesis has revolutionized the production of oligonucleotides by anchoring the growing chain to an insoluble support, thereby simplifying the purification process at each step. biosearchtech.comumich.edu This approach allows for the use of excess reagents to drive reactions to completion, with subsequent removal by simple washing and filtration. biosearchtech.com This has enabled the automation of oligonucleotide synthesis, leading to increased throughput and yield. biosearchtech.com
The journey of solid-phase oligonucleotide synthesis begins with the covalent attachment of the first nucleoside to a solid support, typically controlled-pore glass (CPG) or polystyrene. umich.edubiotage.com A common method involves the use of a linker, such as a succinyl group, to connect the 3'-hydroxyl group of the initial nucleoside to the amino groups on the surface of the support. umich.edunih.gov
The process generally involves the following steps:
Derivatization of the Nucleoside: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group, and the exocyclic amino groups of the nucleobases (adenine, guanine (B1146940), and cytosine) are also protected. The 3'-hydroxyl group is then reacted with succinic anhydride (B1165640) to form a nucleoside-3'-O-succinate. nih.gov
Activation and Coupling: The resulting nucleoside-3'-O-succinate is then activated using a coupling agent, such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium-tetrafluoroborate (TBTU), and reacted with the long-chain alkylamine (LCAA) groups on the CPG support. unc.eduresearchgate.net This forms a stable amide bond, securely anchoring the first nucleoside to the solid phase. umich.edu
An alternative "universal" support strategy employs linker phosphoramidite reagents to attach the first nucleoside to an underivatized support, which can streamline the process by using the same phosphoramidite chemistry for the initial attachment as for the subsequent chain elongation. nih.gov
While the term "diphosphitylation" in the context of standard oligonucleotide synthesis is not common, the synthesis of branched oligonucleotides involves the phosphitylation of two hydroxyl groups on a single nucleoside, effectively a "bis-phosphitylation". This is crucial for creating branched nucleic acid structures. For instance, to create a branch at a specific ribonucleoside within a sequence, the 2' and 3' hydroxyl groups can be phosphitylated using a reagent like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. This creates a branching point from which two separate oligonucleotide chains can be extended.
The standard, linear synthesis of oligonucleotides proceeds via a series of repeated cycles, a form of stepwise phosphitylation. biotage.com Each cycle adds one nucleotide to the growing chain and consists of four main chemical reactions:
Detritylation (Deblocking): The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to expose a free 5'-hydroxyl group. biotage.com
Coupling: The next nucleoside, in the form of a nucleoside phosphoramidite (where the phosphorus is trivalent and activated), is added along with an activator like 1H-tetrazole. The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage. biotage.com The diisopropylamino group of the phosphoramidite acts as a good leaving group upon protonation by the activator. biotage.com
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a capping reagent, typically a mixture of acetic anhydride and 1-methylimidazole. biotage.com
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, usually a solution of iodine in the presence of water and pyridine. atdbio.com The 2-cyanoethyl groups on the phosphate backbone protect it from undesired side reactions during the synthesis cycles. atdbio.com
This four-step cycle is repeated for each nucleotide in the desired sequence.
A significant advantage of solid-phase synthesis is the straightforward isolation of the final product. biosearchtech.com Once the desired oligonucleotide sequence has been assembled, the following steps are performed:
Cleavage: The oligonucleotide is cleaved from the solid support. This is typically achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521), which hydrolyzes the ester linkage (e.g., the succinyl linker) connecting the oligonucleotide to the support. biosearchtech.comvapourtec.com
Deprotection: The same treatment with ammonium hydroxide also removes the protecting groups from the nucleobases (e.g., benzoyl and isobutyryl groups) and the 2-cyanoethyl protecting groups from the phosphate backbone. biotage.comatdbio.com The removal of the cyanoethyl groups occurs via a β-elimination mechanism. atdbio.com For oligonucleotides with modifications that are sensitive to strong alkaline conditions, milder deprotection strategies using reagents like gaseous ammonia (B1221849) or potassium carbonate in methanol (B129727) can be employed. biosearchtech.com In some cases, the 2-cyanoethyl groups can be selectively removed by treatment with a solution of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (B52724) while the oligonucleotide remains on the support. nih.gov
Purification: The final 5'-DMT group can either be removed on the synthesizer or left on to aid in the purification of the full-length product by reversed-phase high-performance liquid chromatography (HPLC). After initial purification, the DMT group is removed, and the oligonucleotide can be further purified by other methods like anion-exchange HPLC or gel electrophoresis.
The ability to simply wash away excess reagents and by-products after each reaction step and the straightforward cleavage and deprotection process make the isolation and recovery of the desired oligonucleotide highly efficient. biosearchtech.comumich.edu
The synthesis of nucleoside phosphates, particularly triphosphates, is crucial as they are the building blocks for enzymatic DNA and RNA synthesis and serve as important biological effectors and therapeutic agents. Chemical synthesis provides access to a wide variety of natural and modified nucleoside triphosphates.
While several methods exist for the synthesis of nucleoside 5'-triphosphates (NTPs), one-pot procedures are highly desirable for their efficiency. rsc.orgnih.gov A common strategy involves the phosphitylation of a nucleoside followed by reaction with pyrophosphate.
One prominent method for synthesizing nucleoside 5'-triphosphates is the Ludwig-Eckstein method, which proceeds through a cyclic phosphite intermediate. google.com This approach involves the reaction of a nucleoside with a phosphitylating agent like salicyl phosphorochloridite, followed by the addition of pyrophosphate and subsequent oxidation and hydrolysis to yield the NTP. google.com
The application of this compound or its derivatives in the direct synthesis of nucleoside 5'-triphosphates often involves its use in preparing key intermediates. For example, a nucleoside can be phosphitylated with a reagent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite can then be converted to a more reactive species or directly used in subsequent reactions to build up the triphosphate moiety.
A general one-pot approach for the synthesis of NTPs from unprotected nucleosides has been developed. rsc.org This often involves in situ generation of a selective phosphitylating reagent that reacts preferentially with the 5'-hydroxyl group of the nucleoside. Subsequent reaction with pyrophosphate and oxidation leads to the formation of the nucleoside 5'-triphosphate. While specific protocols may vary, the core principle of activating the 5'-hydroxyl group towards phosphorylation is central. For instance, nucleoside 5'-H-phosphonates can be converted into reactive pyridinium (B92312) phosphoramidate (B1195095) intermediates, which then react with pyrophosphate to form the triphosphate. nih.gov
Synthesis of Phosphorylated Nucleosides and Oligonucleotides
Formation of Nucleoside Diphosphates and Analogs
The synthesis of nucleoside diphosphates (NDPs) is a fundamental process for accessing key biological molecules and their analogs. Chemical synthesis of these compounds is challenging due to the need for selective phosphorylation and the reactive nature of the phosphoanhydride bond. umich.edu Various methods have been developed to address these challenges, including those utilizing phosphoramidite intermediates.
One established strategy involves the activation of nucleoside monophosphates (NMPs). While not a direct reaction with this compound, a related phosphoramidite approach highlights the utility of the cyanoethyl protecting group. In this method, an unprotected NMP reacts with a phosphoramidite reagent, such as bis(fluorenylmethyl) phosphoramidite, in the presence of an activator like tetrazole. mdpi.com This forms a mixed anhydride intermediate which is subsequently oxidized. mdpi.com The final step involves the removal of the protecting groups to yield the nucleoside 5'-diphosphate. mdpi.com
Another approach bypasses the phosphoramidite route by using condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) to form the diphosphate (B83284) bond, though this can result in moderate yields and the formation of byproducts. mdpi.com A more direct and high-yield method for creating the diphosphate linkage is the one-step nucleophilic substitution of a 5'-O-tosylated nucleoside with pyrophosphate, a method developed by Poulter and his group. umich.edumdpi.com
The synthesis of amino acid phosphoramidate monoester nucleosides, which can act as mimics of nucleoside triphosphates, also employs cyanoethyl-protected intermediates. nih.gov For instance, a nucleoside can be reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, followed by treatment with 1H-tetrazole and an alcohol to create a phosphite intermediate. nih.govsemanticscholar.org Subsequent oxidation and coupling with an amino acid derivative lead to the formation of these complex analogs. nih.gov
Construction of Modified Oligonucleotides with Diphosphodiester Linkages
Modifications to the phosphodiester backbone of oligonucleotides are critical for enhancing their therapeutic properties, such as resistance to nuclease degradation. nih.gov While phosphorothioates and methylphosphonates are common modifications, the introduction of diphosphodiester linkages represents another strategy for creating novel oligonucleotide analogs.
The synthesis of these specialized oligonucleotides relies on the principles of phosphoramidite chemistry, where the 2-cyanoethyl group is a standard choice for phosphate protection. wikipedia.orgnih.gov The general method involves the phosphitylation of a protected nucleoside. This is commonly achieved by reacting the nucleoside with a phosphitylating agent like 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or, alternatively, a phosphorochloridite reagent such as chloro(diisopropylamino)(2-cyanoethoxy)phosphine in the presence of a base. wikipedia.orgrsc.org
Although the direct construction of internal diphosphodiester linkages is less common than other backbone modifications, the underlying chemistry for forming phosphate bonds using cyanoethyl-protected reagents is the foundation for such syntheses. The stability and selective removal of the cyanoethyl group make it indispensable for the multi-step automated synthesis of standard and modified oligonucleotides. nih.gov
Generation of Terminal Phosphate Groups in Oligonucleotides
Introducing a phosphate group at the terminus of an oligonucleotide is essential for various biological applications, including ligation and enzymatic labeling. This compound and its derivatives are key reagents for this purpose. The derivative, bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite, is a widely used phosphorylating reagent that can efficiently add a phosphate group to either the 5' or 3' hydroxyl terminus of a synthetic oligonucleotide. sigmaaldrich.com
The process involves coupling the phosphoramidite reagent to the terminal hydroxyl group of the oligonucleotide, which is typically still attached to the solid support. Following the coupling step, the trivalent phosphite triester is oxidized to a stable pentavalent phosphate triester. The two cyanoethyl protecting groups on the newly added phosphate are then removed during the standard ammonia deprotection step, which also cleaves the oligonucleotide from the support and removes protecting groups from the nucleobases. glenresearch.com This procedure results in a terminal phosphate monoester.
The presence of these terminal phosphate groups significantly influences the behavior of RNA oligonucleotides in mass spectrometry analysis. nih.govbiorxiv.org Oligonucleotides with 5'- or 3'-terminal phosphates tend to show higher charge states and can lose the phosphate group as a neutral species (H₃PO₄) or an anion ([PO₃]⁻) during fragmentation. nih.govbiorxiv.org This fragmentation pattern can complicate sequencing, and in some cases, enzymatic removal of the terminal phosphate is performed to improve analytical results. nih.govbiorxiv.org
| Reagent | Application | Terminus | Key Feature |
| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | 5'-Phosphorylation | 5' | Standard reagent for automated synthesis. |
| 3'-Phosphate CPG | 3'-Phosphorylation | 3' | Solid support with a built-in phosphorylating agent. glenresearch.com |
| Chemical Phosphorylation Reagent II (CPR II) | 5'-Phosphorylation | 5' | Contains a DMT group allowing for RP purification before phosphorylation. glenresearch.com |
Regioselectivity in Nucleoside Phosphorylation
A primary challenge in the chemical synthesis of nucleoside phosphates is achieving regioselectivity—the selective phosphorylation of a specific hydroxyl group (e.g., 5', 3', or 2') on the nucleoside's sugar moiety. umich.edu In nature, enzymes ensure perfect regioselectivity through the precise positioning of substrates in their active sites. umich.edu In chemical synthesis, this control is typically achieved through the use of protecting groups.
The 5'-hydroxyl group is the most sterically accessible and nucleophilic, making it the primary site of reaction. To phosphorylate the 3'- or 2'-hydroxyls, the 5'-hydroxyl is typically protected with a bulky group, most commonly the 4,4'-dimethoxytrityl (DMT) group. wikipedia.org With the 5'-position blocked, a phosphorylating agent like this compound or a related phosphoramidite can then react with the remaining free hydroxyl groups.
For the synthesis of phosphoramidite building blocks used in oligonucleotide synthesis, a protected nucleoside with a single free 3'-hydroxyl group is used as the starting material. wikipedia.org This nucleoside is reacted with a phosphitylating agent, such as chloro(2-cyanoethoxy)(N,N-diisopropylamino)phosphine, in the presence of an organic base like N,N-diisopropylethylamine (Hünig's base). wikipedia.org This ensures that the phosphoramidite moiety is added exclusively at the 3'-position, a critical step for the directional, 3'-to-5' synthesis of oligonucleotides on an automated synthesizer.
Synthesis of Phosphorylated Natural Products and Analogs
Myo-Inositol Phosphate Synthesis
This compound and related phosphite reagents are valuable tools for the synthesis of complex phosphorylated natural products like myo-inositol phosphates, which are crucial second messengers in cellular signaling. nih.govnih.gov Research has demonstrated the successful synthesis of DL-myo-inositol 1,4-bisphosphate using phosphite chemistry. nih.govnih.gov
The synthesis starts with a protected myo-inositol derivative, (+/-)-1,2:4,5-di-isopropylidene-myo-inositol, which has free hydroxyl groups at the 3- and 6-positions. nih.govnih.gov This protected inositol (B14025) is reacted with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite in the presence of an activator, or a similar phosphitylating agent, to form (+/-)-1,2:4,5-di-isopropylidene 3,6-bis[di-(2-cyanoethyl)]phosphite. nih.govnih.gov This key intermediate, a phosphite triester, can then be subjected to different oxidation conditions. Standard oxidation yields the corresponding bisphosphate, while treatment with sulfur produces the bisphosphorothioate analog. nih.govnih.gov This approach has also been applied to create other analogs, such as myo-inositol 1,4-bisphosphate-5-phosphorothioate, showcasing the versatility of phosphite chemistry in this field. rsc.org
| Starting Material | Reagent/Method | Intermediate | Final Product |
| (+/-)-1,2:4,5-di-isopropylidene-myo-inositol | Phosphite Chemistry | (+/-)-1,2:4,5-di-isopropylidene 3,6-bis[di-(2-cyanoethyl)]phosphite | DL-myo-inositol 1,4-bisphosphate nih.govnih.gov |
| (+/-)-1,2:4,5-di-isopropylidene-myo-inositol | Phosphite Chemistry + Sulfurization | (+/-)-1,2:4,5-di-isopropylidene 3,6-bis[di-(2-cyanoethyl)]phosphite | DL-myo-inositol 1,4-bisphosphorothioate nih.govnih.gov |
Phosphatidylinositol 4-Phosphate (PI-4-P) Derivatization
Phosphatidylinositol phosphates (PtdInsPs or PIPs) are a class of low-abundance phospholipids (B1166683) that play critical roles in cell signaling and membrane dynamics. nih.govnih.gov The analysis of these molecules, including Phosphatidylinositol 4-Phosphate (PI-4-P), is challenging due to their hydrophilicity and complex structures. nih.gov
Chemical derivatization is a common strategy employed to improve the detection and structural characterization of PtdInsPs by mass spectrometry. nih.gov A frequently used method involves the methylation of the phosphate groups. For instance, treatment of a lipid extract with trimethylsilyldiazomethane (B103560) (TMS-diazomethane) leads to the permethylation of the hydroxyl groups on the phosphates. nih.gov This derivatization neutralizes the negative charges and increases the hydrophobicity of the molecules, enhancing their signal intensity and allowing for more detailed structural analysis, including the identification of the fatty acyl chains at the sn-1 and sn-2 positions. nih.gov While this compound is a powerful phosphorylating agent, its specific use for the derivatization of PtdInsPs for analytical purposes is not prominently documented in the context of these methylation-based methods. The primary application of such phosphite chemistry remains in the synthetic construction of phosphate and phosphonate (B1237965) linkages in other complex molecules.
Preparation of Polyprenyl Phosphates
Polyprenyl phosphates are crucial lipid carriers in the biosynthesis of bacterial cell walls and in protein N-glycosylation. Their chemical synthesis is essential for studying these biochemical pathways. The phosphorylation of the primary alcohol group of polyprenols can be achieved using the phosphite triester method. nih.gov This strategy involves the reaction of the polyprenol with a highly reactive P(III) reagent, such as a phosphorochloridite, in the presence of a base to neutralize the HCl byproduct.
While literature specifically detailing the use of this compound for this purpose is limited, the general methodology is well-established for similar reagents like 2,2,2-trichloroethyl phosphorodichloridite. nih.gov The process involves the initial formation of a phosphite triester intermediate by reacting the polyprenol with the phosphitylating agent. This intermediate is then oxidized, typically using an oxidant like iodine and water, to yield the stable polyprenyl phosphate. The 2-cyanoethyl groups protect the phosphate during the reaction and can be subsequently removed under specific conditions. Chemoenzymatic methods also exist, but chemical synthesis provides a direct route to these important molecules. researchgate.net
Development of Novel Phosphorylating Reagents and Derivatives
The evolution of synthetic chemistry, particularly in the field of oligonucleotide synthesis, has driven the development of increasingly efficient and stable phosphitylating reagents. The comparison between phosphorochloridites and the more commonly used phosphoramidites highlights a fundamental trade-off between reactivity and stability.
Structure-Reactivity Relationships in Phosphoramidite and Phosphorochloridite Reagents
Phosphorochloridites and phosphoramidites are the two primary classes of P(III) reagents used for forming phosphite triester linkages. This compound contains a reactive phosphorus-chlorine (P-Cl) bond, which makes it a potent phosphitylating agent. nih.gov In contrast, phosphoramidites, such as the widely used Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite, feature a more stable phosphorus-nitrogen (P-N) bond. sigmaaldrich.com
The high electrophilicity of the phosphorus atom in phosphorochloridites allows them to react directly and rapidly with hydroxyl groups without the need for an activator. However, this high reactivity also renders them extremely sensitive to moisture, necessitating stringent anhydrous conditions and careful handling. Phosphoramidites, on the other hand, are significantly more stable and less sensitive to ambient moisture. Their reaction with alcohols requires an acidic activator, such as 1H-tetrazole, which protonates the nitrogen atom, converting the diisopropylamino group into a good leaving group and activating the phosphorus center for nucleophilic attack. chemicalbook.com This on-demand activation provides greater control during automated synthesis cycles.
Table 1: Comparison of Phosphorochloridite and Phosphoramidite Reagents
| Feature | This compound | Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite |
| Reactive Bond | P-Cl (Phosphorus-Chlorine) | P-N (Phosphorus-Nitrogen) |
| Reactivity | Very High | Moderate; requires activation |
| Activator Required | No | Yes (e.g., 1H-tetrazole) |
| Stability | Low; highly moisture-sensitive | High; relatively stable to handle |
| Byproduct | HCl (neutralized by base) | Diisopropylammonium salt of the activator |
Design of Solid-Supported Phosphitylating Reagents
The advent of solid-phase synthesis revolutionized the production of biopolymers like oligonucleotides. This technique involves anchoring the initial building block to an insoluble support, such as controlled pore glass (CPG), and carrying out the synthesis in a stepwise manner. Phosphitylating reagents can also be immobilized on such supports. glenresearch.com
Orthogonal Protecting Group Strategies in Phosphorus Chemistry
Orthogonal protecting group strategies are fundamental to the synthesis of complex molecules, allowing for the selective removal of one type of protecting group in the presence of others. The 2-cyanoethyl group is a cornerstone of this strategy in phosphorus chemistry.
Utilization of the 2-Cyanoethyl Group as a Base-Labile Phosphate Protecting Group
The 2-cyanoethyl group is the most widely used protecting group for the internucleotidic phosphate linkages during oligonucleotide synthesis. Its utility stems from its unique stability profile. It is completely stable to the acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) at the beginning of each synthesis cycle. chemgenes.com
Mechanistic Aspects of 2-Cyanoethyl Deprotection via β-Elimination
The removal of the 2-cyanoethyl protecting group proceeds through a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of a proton from the carbon atom that is alpha to the electron-withdrawing nitrile (cyano) group. This proton is significantly more acidic than other protons in the molecule.
Once the proton is removed by a base (e.g., ammonia or DBU), a transient carbanion intermediate is formed. This intermediate rapidly rearranges: the electron pair from the carbanion forms a double bond between the alpha and beta carbons, which in turn causes the cleavage of the C-O bond, with the electrons from that bond shifting to the oxygen atom. This elimination cascade results in the formation of a stable phosphodiester anion and releases the protecting group as the volatile and reactive byproduct, acrylonitrile (B1666552). A known complication is the potential for acrylonitrile to alkylate certain nucleobases, a side reaction that can be minimized by using scavengers or by performing the deprotection on the solid support, allowing the acrylonitrile to be washed away before cleavage of the oligonucleotide. glenresearch.com
Compatibility with Diverse Protecting Group Architectures
The successful application of this compound and its more commonly used phosphoramidite derivatives in complex molecule synthesis is critically dependent on their compatibility with a wide array of protecting groups. The phosphitylation reaction, which involves the coupling of a phosphoramidite to a free hydroxyl group, is typically carried out under mild conditions, often involving a weakly acidic activator such as 1H-tetrazole. This inherent mildness allows for the preservation of many sensitive functional groups and their protective moieties present elsewhere in the molecule. The careful selection of a protecting group strategy is paramount to ensure that these groups remain intact during the phosphitylation step and can be selectively removed at a later stage in the synthetic sequence.
The primary consideration for compatibility is the stability of the protecting group to the phosphitylating agent itself and to the acidic activator. Most phosphitylation reactions with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite are conducted in aprotic solvents like acetonitrile, and the activators are generally mild acids. entegris.com Therefore, protecting groups that are labile to strong acids or bases are often compatible with this methodology.
Protecting Groups for Hydroxyl Functions
In the synthesis of complex molecules such as oligonucleotides and modified carbohydrates, the protection of hydroxyl groups is fundamental. A variety of protecting groups are routinely employed and have demonstrated compatibility with phosphitylation conditions.
Silyl (B83357) Ethers: A wide range of silyl ethers are compatible with phosphitylation. These include the trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups. harvard.edu Their stability is generally high under the neutral to slightly acidic conditions of the phosphitylation reaction. For instance, in the context of RNA synthesis, the TBDMS group is a standard choice for the protection of the 2'-hydroxyl group of ribonucleosides. wikipedia.org The bulky nature of many silyl ethers also provides steric hindrance that can prevent unwanted side reactions at the protected hydroxyl group.
Trityl and Derivatives: The 4,4'-dimethoxytrityl (DMT) group is extensively used for the protection of the 5'-hydroxyl group in nucleosides during automated solid-phase oligonucleotide synthesis. merckmillipore.comorganic-chemistry.org Its key advantage is its lability to mild acid, which allows for its selective removal at the beginning of each coupling cycle without affecting the base or phosphate protecting groups. merckmillipore.com This orthogonal deprotection strategy is central to the success of the phosphoramidite approach.
Acetal and Ketal Groups: Protecting groups such as tetrahydropyranyl (THP) and methoxymethyl (MOM) are generally stable under the conditions of phosphitylation. uwindsor.ca These groups are typically cleaved under acidic conditions that are stronger than those used for the phosphitylation activation step.
Benzyl Ethers: Benzyl (Bn) ethers are robust protecting groups that are stable to a wide range of reaction conditions, including those employed in phosphitylation. uwindsor.ca Their removal is typically achieved by hydrogenolysis, which does not affect the majority of other protecting groups used in complex molecule synthesis.
Protecting Groups for Amino Functions
In the synthesis of peptides and oligonucleotides, the protection of exocyclic amino groups on nucleobases or amino acid side chains is crucial to prevent undesired side reactions.
Acyl Protecting Groups: In oligonucleotide synthesis, the exocyclic amino groups of adenine, cytosine, and guanine are commonly protected with acyl groups such as benzoyl (Bz), acetyl (Ac), phenoxyacetyl (Pac), and isobutyryl (iBu). harvard.edu These groups are stable throughout the phosphitylation and oxidation steps of the synthesis cycle and are typically removed during the final deprotection step with aqueous ammonia. merckmillipore.comorganic-chemistry.org
Carbamates: Carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are the cornerstones of peptide synthesis. peptide.com The Fmoc group, which is base-labile, is fully compatible with the phosphitylation conditions. The Boc group, being acid-labile, requires careful consideration of the activator used during phosphitylation to avoid premature deprotection. However, with milder activators, its use is often feasible.
Protecting Groups for Phosphate Functions
The 2-cyanoethyl (CE) group, introduced by this compound or its derivatives, is itself a protecting group for the phosphate or phosphite triester linkage. harvard.edumerckmillipore.com It is stable to the acidic conditions of DMT removal and the oxidative conditions of the synthesis cycle. organic-chemistry.org Its removal is conveniently achieved by β-elimination under mild basic conditions, often using aqueous ammonia, which also serves to cleave other base-labile protecting groups and release the synthesized molecule from the solid support. merckmillipore.com
The following interactive data table summarizes the compatibility of various protecting groups with phosphitylation conditions using this compound derivatives.
| Protecting Group | Abbreviation | Functional Group Protected | Compatibility with Phosphitylation |
|---|---|---|---|
| Trimethylsilyl | TMS | Hydroxyl | Stable |
| Triethylsilyl | TES | Hydroxyl | Stable |
| tert-Butyldimethylsilyl | TBDMS | Hydroxyl | Stable |
| Triisopropylsilyl | TIPS | Hydroxyl | Stable |
| tert-Butyldiphenylsilyl | TBDPS | Hydroxyl | Stable |
| 4,4'-Dimethoxytrityl | DMT | Hydroxyl | Stable (Labile to mild acid for deprotection) |
| Tetrahydropyranyl | THP | Hydroxyl | Stable |
| Methoxymethyl | MOM | Hydroxyl | Stable |
| Benzyl | Bn | Hydroxyl | Stable |
| Benzoyl | Bz | Amino (Nucleobases) | Stable |
| Acetyl | Ac | Amino (Nucleobases) | Stable |
| Phenoxyacetyl | Pac | Amino (Nucleobases) | Stable |
| Isobutyryl | iBu | Amino (Nucleobases) | Stable |
| tert-Butyloxycarbonyl | Boc | Amino | Generally stable, may require milder activators |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amino | Stable |
| 2-Cyanoethyl | CE | Phosphate | Stable (Serves as the phosphate protecting group) |
Analytical and Spectroscopic Techniques for Research Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organophosphorus compounds. Different NMR active nuclei provide specific information about the phosphorus core and the surrounding organic substituents.
³¹P NMR spectroscopy is the most direct method for probing the chemical environment of the phosphorus atom in Bis(2-cyanoethyl) phosphorochloridite and its derivatives. The chemical shift (δ) of the phosphorus signal is highly sensitive to its oxidation state, coordination number, and the nature of the substituents attached to it. For this compound, the phosphorus atom is in the P(III) oxidation state, which typically resonates in a characteristic downfield region of the ³¹P NMR spectrum.
In synthetic applications, ³¹P NMR is frequently used to monitor the progress of reactions in situ. For instance, the conversion of a phosphorus trihalide starting material to the desired phosphorochloridite and subsequently to phosphoramidite (B1245037) products can be tracked by observing the disappearance of the initial reactant signal and the appearance of new signals corresponding to the intermediates and final products. rsc.orggoogle.com The purity of the final product can also be readily assessed, as common impurities, such as the corresponding phosphorodiamidite diester, will exhibit distinct ³¹P NMR signals. google.com
The chemical shifts for reaction products derived from phosphorochloridites, such as phosphoramidites, are also well-documented. These compounds often exist as diastereoisomeric mixtures, which can result in the appearance of two distinct peaks in the ³¹P NMR spectrum. rsc.org
Table 1: Representative ³¹P NMR Chemical Shifts for Related Phosphoramidite Products This table presents data for compounds structurally related to the reaction products of this compound, illustrating typical chemical shift ranges.
| Compound Name | Solvent | Chemical Shift (δ, ppm) |
| N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] | CDCl₃ | 148.1, 148.6 |
| 5'-O-(tert-Butyldimethylsilyl)-2'-O-methyluridine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] | CDCl₃ | 150.0, 150.5 |
| N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] | CDCl₃ | 148.0, 148.5 |
Source: Adapted from experimental data. rsc.org
While ³¹P NMR targets the phosphorus center, ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the organic portions of the molecule, namely the two 2-cyanoethyl groups. nih.gov
In the ¹H NMR spectrum of this compound, the protons of the ethyl groups are expected to appear as two distinct multiplets. The protons on the carbon adjacent to the oxygen atom (O-CH₂-) will be deshielded and appear further downfield compared to the protons adjacent to the cyano group (-CH₂-CN). Coupling between these adjacent methylene (B1212753) groups will result in a triplet or more complex multiplet pattern for each signal.
Similarly, the ¹³C NMR spectrum provides confirmation of the carbon framework. nih.gov It will show distinct signals for the two methylene carbons of the cyanoethyl group and a signal for the nitrile carbon (-C≡N). The chemical shifts are influenced by the electronegativity of the neighboring atoms.
Table 2: Typical NMR Spectral Data for the Cyanoethyl Moiety in Related Phosphoramidite Compounds The chemical shifts for the cyanoethyl group are consistent across various phosphoramidite structures.
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -O-CH₂- | ~3.8 - 4.0 | Multiplet |
| ¹H | -CH₂-CN | ~2.5 - 2.7 | Triplet/Multiplet |
| ¹³C | -O-C H₂- | ~58 | - |
| ¹³C | -C H₂-CN | ~20 | - |
| ¹³C | -C≡N | ~117 | - |
Mass Spectrometry for Molecular Identification of Reaction Productsnih.gov
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of reaction products derived from this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. rsc.org This accuracy allows for the determination of the elemental composition of a molecule, which serves as definitive proof of its identity. By comparing the experimentally measured mass to the calculated mass for a proposed chemical formula, researchers can confirm the successful synthesis of the target compound. rsc.org
Table 3: Example of HRMS Data for a Reaction Product This table shows the comparison between the calculated and found exact masses for a complex phosphoramidite, demonstrating the accuracy of the technique.
| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] | [M+H]⁺ | 792.3173 | 792.3162 |
Source: Adapted from experimental data. rsc.org
Chromatographic Methods for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for the purification of the resulting products. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of a reaction mixture, allowing chemists to visualize the consumption of starting materials and the formation of products.
For purification on a preparative scale, silica (B1680970) gel column chromatography is a standard method. rsc.org The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. rsc.org Compounds separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). This technique is effective for isolating the desired product from unreacted starting materials, by-products, and other impurities, ensuring high purity of the final compound. rsc.orggoogle.com
Future Research Directions and Emerging Applications
Expansion to Novel Bioconjugation Strategies
The versatility of phosphoramidite (B1245037) chemistry, enabled by reagents like Bis(2-cyanoethyl) phosphorochloridite, is a cornerstone for the development of sophisticated bioconjugates. Future research is directed towards expanding the repertoire of molecules that can be attached to oligonucleotides, thereby creating novel functionalities for therapeutic and diagnostic applications.
One promising area is the synthesis of oligonucleotide conjugates with a variety of molecules such as fluorescent dyes, biotin, cholesterol, and N-acetylgalactosamine (GalNAc). nih.gov These conjugates are synthesized using automated solid-phase synthesis, where the desired modification is introduced as a phosphoramidite monomer. nih.gov This approach allows for the precise placement of the conjugate at the 3' or 5' ends, or even internally within the oligonucleotide sequence. nih.gov The development of novel phosphoramidite building blocks is crucial for advancing these bioconjugation strategies. nih.gov For instance, Fmoc-protected phosphoramidites have been designed for the synthesis of base-labile oligonucleotides modified with a 3'-amino linker, which are valuable for creating oligonucleotide conjugates. nih.gov
Furthermore, research is exploring the use of cleavable linkers in oligonucleotide-small molecule conjugates. A notable example is the development of a cathepsin B-cleavable dipeptide phosphoramidite for the automated synthesis of conjugates that can release a payload under specific intracellular conditions. rsc.org This strategy opens up new possibilities for targeted drug delivery. The design and synthesis of phosphoramidite monomers for the optimal incorporation of functional intercalators into the oligonucleotide main chain is another active area of research. nih.gov These efforts aim to create bioconjugates with enhanced properties, such as improved stability and cellular uptake.
The following interactive table summarizes key research findings in the expansion of bioconjugation strategies using phosphoramidite chemistry.
| Research Focus | Key Findings | Potential Applications |
| Novel Phosphoramidite Monomers | Development of Fmoc-protected phosphoramidites for the synthesis of oligonucleotides with 3'-amino linkers. nih.gov | Facile conjugation of various molecules to the 3'-end of oligonucleotides. |
| Cleavable Linkers | Synthesis of a cathepsin B-cleavable dipeptide phosphoramidite for traceless release of payloads. rsc.org | Targeted drug delivery systems with controlled release mechanisms. |
| Functional Intercalators | Design of phosphoramidite monomers for the incorporation of functional intercalators to stabilize duplexes and activate phosphodiester linkages. nih.gov | Development of RNA-cleaving DNA conjugates and other therapeutic oligonucleotides. |
| Diverse Molecular Conjugates | Automated synthesis of oligonucleotides conjugated with fluorescent dyes, biotin, cholesterol, and GalNAc. nih.gov | Advanced diagnostics, targeted therapies, and fundamental biological research. |
Integration into Automated Synthetic Platforms
The evolution of automated synthesis platforms has been a driving force in oligonucleotide research and development. The integration of this compound-derived phosphoramidites into high-throughput, automated systems is a continuing trend that promises to accelerate the discovery and production of novel oligonucleotide-based therapeutics and diagnostics.
Modern oligonucleotide synthesizers are capable of producing a large number of oligonucleotides simultaneously, with some systems featuring up to 1536 channels. nih.gov These platforms rely on the robustness and efficiency of phosphoramidite chemistry to achieve high step yields, often exceeding 99%. nih.gov The entire process, from sequence entry to final product purification, can be fully automated, enabling unattended operation and rapid production of functionalized oligonucleotides. nih.gov High-throughput synthesis platforms are not only increasing in the number of parallel syntheses but are also becoming more flexible, allowing for the incorporation of a wide array of modifications, including fluorophores, quenchers, and various linkers. idtdna.com
Future developments in this area are focused on further enhancing the speed, scale, and efficiency of automated synthesis. This includes the development of on-demand synthesis of phosphoramidites, which could be directly integrated into DNA synthesizers, thereby eliminating the need for manual synthesis and storage of these often-unstable reagents. nih.gov Large-scale automated synthesis is becoming increasingly important to meet the growing demand for therapeutic oligonucleotides, with a focus on process optimization and cost-effectiveness. rsc.org The use of advanced solid supports and optimized reagents in proprietary synthesis platforms contributes to the production of longer and higher-fidelity oligonucleotides. idtdna.com
The table below highlights the key features and advancements of automated synthetic platforms for oligonucleotides.
| Platform Feature | Advancement | Impact on Oligonucleotide Synthesis |
| High-Throughput Capacity | Development of synthesizers with up to 1536 parallel channels. nih.gov | Enables rapid synthesis of large libraries of oligonucleotides for screening and research. |
| Full Automation | Integration of synthesis, cleavage, deprotection, purification, and quantitation in a single automated process. nih.gov | Reduces manual labor, increases reproducibility, and allows for unattended operation. |
| Flexibility in Modifications | Synthesizers optimized for the incorporation of a wide range of chemical modifications. idtdna.com | Facilitates the creation of diverse and functionalized oligonucleotides for various applications. |
| On-Demand Reagent Synthesis | Development of methods for the on-demand flow synthesis of phosphoramidites directly integrated with the synthesizer. nih.gov | Improves efficiency and overcomes the stability issues associated with storing phosphoramidite reagents. |
| Large-Scale Production | Focus on scaling up automated synthesis for the manufacturing of therapeutic oligonucleotides. rsc.org | Addresses the growing clinical and commercial demand for oligonucleotide-based drugs. |
Computational Design of Enhanced this compound Analogs
While experimental approaches have been the primary driver of innovation in phosphoramidite chemistry, the use of computational methods for the design of enhanced analogs of this compound is an emerging and promising field of research. In silico techniques offer the potential to accelerate the development of novel phosphitylating agents with improved stability, reactivity, and specificity.
Computational studies can provide valuable insights into the structure, stability, and reactivity of phosphoramidites. For example, theoretical calculations have been used to analyze the base pairing properties of oligonucleotides containing modified nucleosides, demonstrating the predictive power of these methods. oup.com Density Functional Theory (DFT) calculations can be employed to study the chemical stability of phosphoramidite ligands, providing a deeper understanding of their structural features. nih.gov Such computational approaches can guide the rational design of new phosphoramidites with desired characteristics.
The in silico design of oligonucleotides themselves is a well-established field, with numerous tools available for optimizing parameters such as melting temperature, secondary structure, and specificity. nih.gov The principles of these design workflows can be extended to the phosphoramidite reagents used in their synthesis. By modeling the transition states and reaction pathways of the coupling reaction, it may be possible to design phosphoramidites that lead to higher coupling efficiencies and fewer side reactions. Molecular modeling can also be used to study the interaction of phosphitylating agents with the solid support and the growing oligonucleotide chain, leading to optimized synthesis protocols. nih.gov
Although still in its early stages, the application of computational chemistry to the design of phosphoramidite analogs holds significant potential. By combining theoretical calculations with experimental validation, researchers can accelerate the discovery of next-generation phosphitylating agents for the synthesis of advanced oligonucleotides and bioconjugates.
The following table outlines potential applications of computational design in the development of enhanced phosphoramidite analogs.
| Computational Approach | Potential Application in Phosphoramidite Design | Desired Outcome |
| Quantum Mechanics (e.g., DFT) | Elucidating the electronic structure and reactivity of the phosphoramidite moiety. nih.gov | Design of phosphoramidites with optimized reactivity and stability. |
| Molecular Dynamics Simulations | Modeling the behavior of phosphoramidites during the coupling reaction on a solid support. nih.gov | Improved understanding of the synthesis process, leading to higher efficiency and purity. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for the performance of different phosphoramidite analogs based on their structural features. | Rational design of novel phosphoramidites with enhanced properties without extensive trial-and-error synthesis. |
| In Silico Screening | Virtually screening libraries of potential phosphoramidite structures to identify promising candidates for synthesis. | Acceleration of the discovery process for new and improved phosphitylating agents. |
Q & A
Q. What are the recommended storage conditions for Bis(2-cyanoethyl) phosphorochloridite to ensure stability?
this compound must be stored in tightly sealed, moisture-free containers under inert gas (e.g., nitrogen or argon) at temperatures between 2–8°C. Moisture sensitivity is critical due to its susceptibility to hydrolysis, which can degrade its reactivity in phosphorylation reactions . Compatibility with storage materials should also be considered; glass or fluoropolymer-lined containers are preferred to avoid interactions with plastics .
Q. How should researchers safely handle this compound in laboratory settings?
Handling requires strict adherence to PPE protocols: nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, immediately wash with soap and water for 15 minutes. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste, following local regulations .
Q. What synthetic routes are commonly employed for the preparation of this compound?
The compound is typically synthesized via the reaction of phosphorus trichloride with 2-cyanoethanol under anhydrous conditions. A stepwise protocol involves:
Cooling phosphorus trichloride to 0°C in an inert solvent (e.g., dichloromethane).
Slow addition of 2-cyanoethanol while maintaining temperature control (<5°C).
Stirring for 12–24 hours under nitrogen, followed by vacuum distillation to isolate the product .
Advanced Research Questions
Q. How can kinetic studies be designed to evaluate the hydrolysis rates of this compound under varying pH conditions?
A factorial design approach is recommended:
- Variables : pH (3–10), temperature (20–40°C), and ionic strength (0.1–1.0 M).
- Methods : Use NMR or HPLC to monitor the disappearance of the parent compound and formation of hydrolysis products (e.g., phosphoric acid derivatives).
- Data Analysis : Apply pseudo-first-order kinetics to determine rate constants. Note that acidic conditions accelerate hydrolysis due to protonation of the phosphorochloridite group, while alkaline media may stabilize intermediates .
Q. What analytical techniques are most effective in characterizing the purity and structural integrity of this compound?
- 31P NMR : Directly quantifies phosphorus-containing impurities (e.g., oxidized byproducts).
- Mass Spectrometry (ESI-TOF) : Confirms molecular weight and detects trace degradation products.
- Ion Chromatography : Measures chloride ion content to assess hydrolytic degradation.
- Karl Fischer Titration : Determines residual moisture, critical for stability assessments .
Q. How do competing reaction pathways influence the regioselectivity of phosphorylation reactions using this compound?
Regioselectivity is influenced by steric and electronic factors:
- Steric Effects : Bulky nucleophiles (e.g., tertiary alcohols) favor attack at the less hindered phosphorus site.
- Electronic Effects : Electron-deficient substrates (e.g., activated amines) promote electrophilic substitution at the phosphorus-chloride bond.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing transition states. Contradictions in literature may arise from differing solvent systems or catalyst use (e.g., triethylamine vs. DMAP) .
Q. What strategies mitigate side reactions during oligonucleotide synthesis using this compound?
- Deprotection Optimization : Use controlled ammonia treatment (e.g., 28% NH4OH, 55°C, 5 hours) to cleave the 2-cyanoethyl group without damaging the oligonucleotide backbone.
- Coupling Efficiency : Pre-activate the phosphorochloridite with 1H-tetrazole to enhance nucleophilic displacement.
- Purity Monitoring : Implement real-time HPLC to detect and correct for phosphodiester or phosphotriester byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
